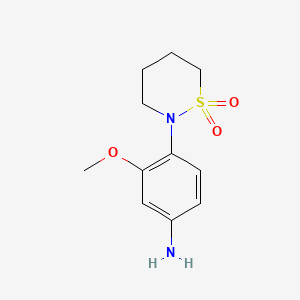
4-(1,1-二氧代-1,2-噻嗪-2-基)-3-甲氧基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine a compound’s structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and stability. It could also include a discussion of its chemical properties, such as its acidity or basicity.科学研究应用
化感物质和农用化学品应用
与 4-(1,1-二氧化-1,2-噻嗪烷-2-基)-3-甲氧基苯胺相关的化合物的应用的一个重要领域在于植物化学领域,特别是关于禾本科植物中提取的化感物质。这些化合物,例如苯并恶嗪酮,因其植物毒性、抗菌、抗真菌和杀虫特性而被广泛研究。例如,苯并恶嗪酮在农作物土壤中的降解及其潜在的农艺用途突出了类似化合物在提高农业生产力和病虫害管理中的作用 (Macias 等人,2006)。
抗菌活性
与 4-(1,1-二氧化-1,2-噻嗪烷-2-基)-3-甲氧基苯胺结构相关的化合物的抗菌特性一直是研究的重点。例如,中卟啉与 4-甲氧基苯胺的锌(II)配合物的合成和表征证明了其抗菌活性,表明在开发新型抗菌剂中具有潜在应用 (Obaleye 等人,2016)。
炎症性疾病和药用应用
另一个感兴趣的领域是探索甲氧基四氢吡喃和相关化合物作为 5-脂氧合酶相关疾病的选择性和口服有效抑制剂。这些研究表明此类化合物在治疗炎症性疾病中的治疗潜力,并强调了同一家族中化学物质在药用方面的更广泛适用性 (Crawley 等人,1992)。
分析和生态见解
对苯并恶嗪酮及其降解产物的研究,与感兴趣的化学结构密切相关,为这些化合物的分析方法和生态行为提供了有价值的见解。它们在植物防御机制、植物毒性作用中的作用以及基于其结构提出新的天然除草剂模型尤其令人感兴趣 (Macias 等人,2009)。
安全和危害
This would involve a discussion of the compound’s toxicity, including its LD50 (the lethal dose for 50% of individuals), any safety precautions that need to be taken when handling it, and procedures for its disposal.
未来方向
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about its behavior, or ways its synthesis could be improved.
I hope this general approach is helpful. If you have a specific question about a different compound, feel free to ask!
属性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-8-9(12)4-5-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKKPNZLMHNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-3-methoxyaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
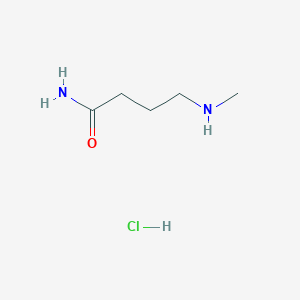
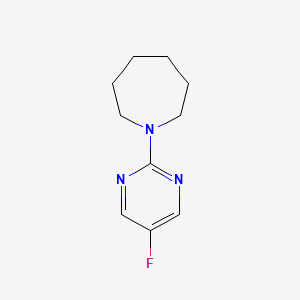
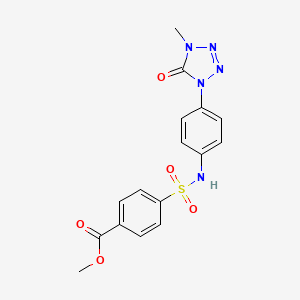
![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)
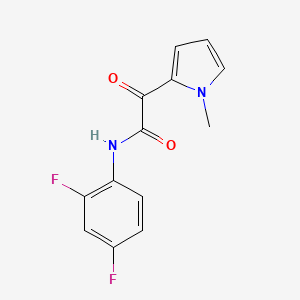
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
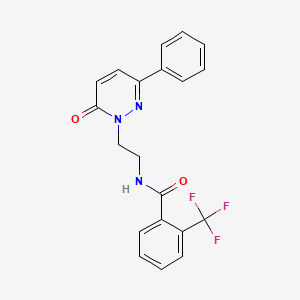
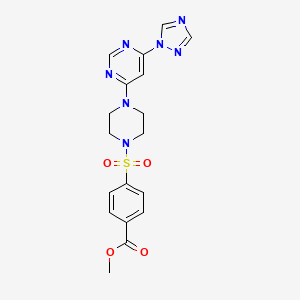

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)